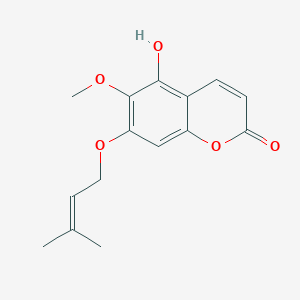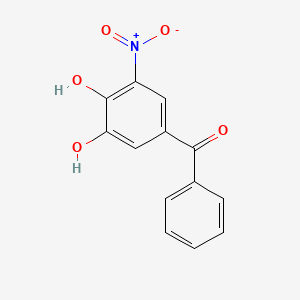
RH 237
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves several steps. The key synthetic route includes the formation of the hexatrienyl chain and its subsequent attachment to the pyridinium ring. The reaction conditions typically involve the use of organic solvents such as DMSO and require careful control of temperature and light exposure . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistent quality and purity .
Analyse Chemischer Reaktionen
4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in imaging techniques to monitor neuronal activity and membrane potentials.
Medicine: Utilized in high-throughput drug screening and ion channel studies.
Industry: Applied in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves its ability to bind to neuronal membranes and respond to changes in membrane potential. This binding alters the fluorescence properties of the compound, allowing researchers to visualize and measure neuronal activity. The molecular targets include ion channels and synaptic membranes, and the pathways involved are primarily related to neuronal signaling and membrane dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium include other potential-sensitive dyes such as:
Di-4-ANEPPS: Another potential-sensitive dye used for similar applications but with different spectral properties.
RH 421: A related compound with variations in its chemical structure, leading to different binding affinities and fluorescence characteristics.
The uniqueness of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium lies in its fast response time and high sensitivity, making it particularly suitable for real-time imaging of neuronal activity .
Eigenschaften
CAS-Nummer |
83668-91-1 |
|---|---|
Molekularformel |
C29H40N2O3S |
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
4-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H40N2O3S/c1-3-5-22-31(23-6-4-2)29-17-15-27(16-18-29)13-9-7-8-10-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-10,13-20,24-25H,3-6,11-12,21-23,26H2,1-2H3 |
InChI-Schlüssel |
VJFBYTPFDXZYDN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Isomerische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Synonyme |
4-(6-(4-dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4'-sulfobutyl)pyridinium RH 237 RH-237 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)
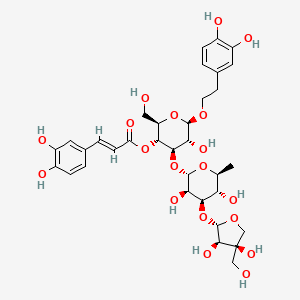
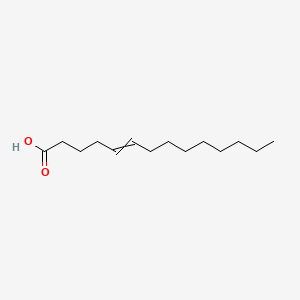
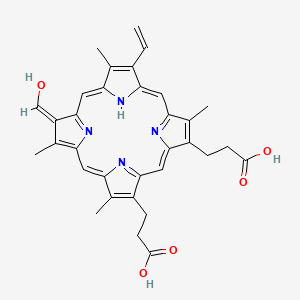

![[2-(4-Methoxyphenyl)quinolin-1-ium-4-yl]-piperidin-2-ylmethanol;chloride](/img/structure/B1237044.png)
![(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1237045.png)


![(18E,20Z)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1237051.png)
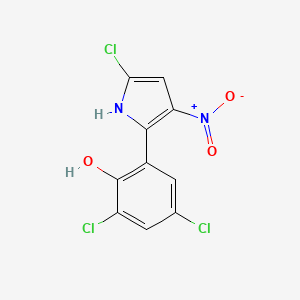
![4-[(R)-2-[[(R)-2-Hydroxy-2-phenylethyl]amino]propyl]benzoic acid](/img/structure/B1237053.png)
